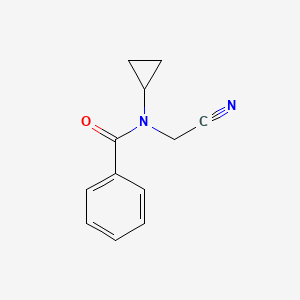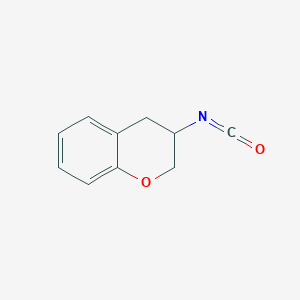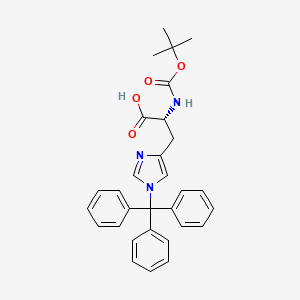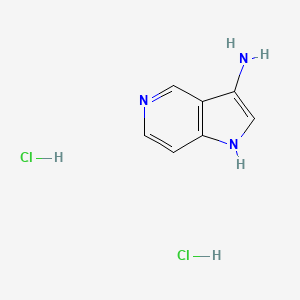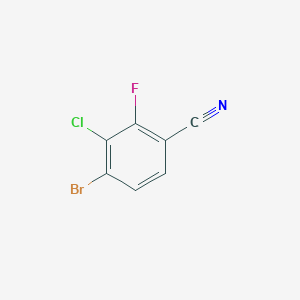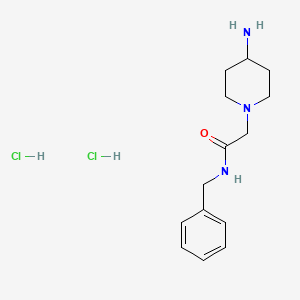![molecular formula C12H13FN4 B1373848 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159542-76-3](/img/structure/B1373848.png)
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
描述
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug design and discovery . The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a promising candidate for various applications in scientific research and industry .
作用机制
Target of Action
Triazolo[4,3-a]pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antidiabetic , antibacterial , and anticancer activities. These activities suggest that the compound may interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by triazolo[4,3-a]pyrazine derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to diabetes, bacterial infections, and cancer, among others .
Result of Action
One study found that a compound with a similar structure exhibited excellent antiproliferative activities against certain cancer cell lines . This suggests that the compound could potentially induce changes at the molecular and cellular levels that inhibit the proliferation of these cells.
生化分析
Biochemical Properties
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including c-Met kinase, which is involved in cell growth and differentiation . The compound exhibits enzyme inhibition properties, particularly against c-Met kinase, which is crucial for its potential anticancer activity . Additionally, it has shown interactions with other biomolecules, such as bacterial enzymes, contributing to its antibacterial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, the compound has demonstrated significant anti-tumor activity . It influences cell function by inhibiting c-Met kinase, leading to reduced cell proliferation and induction of apoptosis . Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits c-Met kinase by binding to its active site, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cell signaling pathways that are essential for cell growth and survival. Additionally, the compound may induce changes in gene expression, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for sustained biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated consistent anticancer and antibacterial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe and effective use . These dosage-dependent effects are critical for determining the compound’s potential as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics . These interactions contribute to its overall biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its biological activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects .
准备方法
The synthesis of 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 3-(2-fluorophenyl)methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with suitable reagents under basic conditions . The reaction conditions are mild, and the compound is obtained in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high purity and yield .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
相似化合物的比较
Similar compounds include other triazolopyrazine derivatives such as:
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its anticancer properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Exhibits diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Compared to these compounds, 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity .
属性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-10-4-2-1-3-9(10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJOVMGJJAJRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC=CC=C3F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
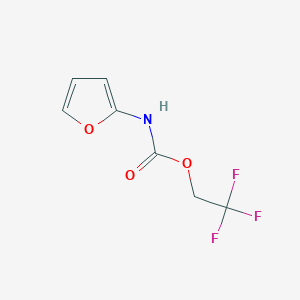

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)
